molecular formula C19H22ClNO3 B8444906 Benzyl 9-chloro-8-formyl-3-azaspiro[5.5]undec-8-ene-3-carboxylate

Benzyl 9-chloro-8-formyl-3-azaspiro[5.5]undec-8-ene-3-carboxylate

Cat. No. B8444906
M. Wt: 347.8 g/mol
InChI Key: LTGUNHVDGQLKIB-UHFFFAOYSA-N
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Patent
US09029404B2

Procedure details

Phosphorus oxychloride (5.68 mL) was added dropwise to a cooled (0° C.) solution of EXAMPLE 391D (18.37 g) in N,N-dimethylformamide (20 mL) and dichloromethane (80 mL). The mixture was then stirred overnight before it was diluted with ethyl acetate (600 mL) and washed with aqueous sodium acetate, water (3×), and brine and dried over Na2SO4. After filtration and concentration, the crude product was used directly in the next reaction without further purification.
Quantity
5.68 mL
Type
reactant
Reaction Step One
Quantity
18.37 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[O:6]=[C:7]1[CH2:27][CH2:26][C:10]2([CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:17])[CH2:12][CH2:11]2)[CH2:9][CH2:8]1.[Cl:28][CH2:29]Cl>CN(C)C=O.C(OCC)(=O)C>[Cl:28][C:29]1[CH2:8][CH2:9][C:10]2([CH2:11][CH2:12][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:17])[CH2:14][CH2:15]2)[CH2:26][C:27]=1[CH:7]=[O:6]

Inputs

Step One
Name
Quantity
5.68 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
18.37 g
Type
reactant
Smiles
O=C1CCC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
Name
Quantity
80 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred overnight before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium acetate, water (3×), and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the crude product was used directly in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(CC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.